Polyethylene glycol monododecyl ether

Descripción general

Descripción

Polyethylene glycol monododecyl ether, also known as PEG-12 lauryl ether or simply PEG dodecyl ether, is a nonionic surfactant that finds extensive use in various industries, including pharmaceuticals, cosmetics, and agrochemicals . It is a clear, colorless to pale yellow liquid with a mild odor and is soluble in water and most organic solvents .

Synthesis Analysis

PEGs are manufactured by the polymerization of ethylene oxide (EO) with water, monoethylene glycol, or diethylene glycol, under alkaline conditions . The polymerization mixture can be diluted with dichloromethane and precipitated into diethyl ether, washed twice with fresh diethyl ether, and passed through a small plug of silica gel to give the polymer after drying under vacuum .Molecular Structure Analysis

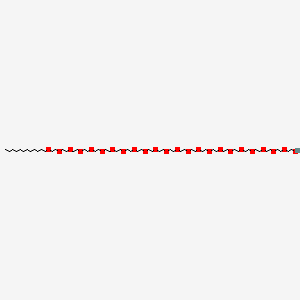

The molecular formula of Polyethylene glycol monododecyl ether is HO(CH2CH2O)nC12H25 . The average value of n is between 23.0 and 27.0 .Chemical Reactions Analysis

PEGs have various applications in many fields, ranging from medical to industrial areas. PEGs have a long history of gastroenterology: PEG 3350 is a common over-the-counter osmotic laxative used to relieve occasional constipation . PEG 3350 is also used for cleansing of the colon in preparation for colonoscopy in adults .Physical And Chemical Properties Analysis

PEG is a water-soluble, biocompatible, and non-toxic compound. Its physical state varies depending on its molecular weight . While low molecular weight PEGs are generally viscous liquids, high molecular weight PEGs form waxy solids . It is hygroscopic and can absorb water from the environment .Aplicaciones Científicas De Investigación

Pharmaceutical Formulations

Polyethylene glycol monododecyl ether: is utilized as a solubilizing agent in pharmaceutical formulations . It enhances the bioavailability and therapeutic efficacy of poorly soluble drugs by increasing their solubility and dissolution rate. Additionally, it serves as a dispersing agent in the preparation of suspensions and emulsions, ensuring uniform distribution of active pharmaceutical ingredients.

Chromatography

In separation science, particularly chromatography, Polyethylene glycol monododecyl ether is used as a mobile phase modifier . It alters the retention of macromolecules and maintains the stability of their structure during the separation process. This compound is effective in capillary electrophoresis as a permanent coating for fused silica capillaries, preventing protein adsorption and ensuring better recovery and separation of proteins.

Biomedical Research

Polyethylene glycol monododecyl ether: plays a crucial role in biomedical research. It’s a component of stable nucleic acid lipid particles (SNALPs) used to package siRNA for in vivo applications . This facilitates the delivery of therapeutic genetic material to target cells, a key technique in gene therapy.

Mecanismo De Acción

Target of Action

Polyethylene glycol monododecyl ether, also known as Polidocanol , primarily targets the skin and hair . It acts as a mild surfactant, cleansing these areas without causing irritation or dryness . It also targets the intercellular regions of the stratum corneum , the outermost layer of the skin.

Mode of Action

Polyethylene glycol monododecyl ether interacts with its targets by increasing fluidity and solubilizing lipid components . It can also bind to keratin filaments, causing a disruption within corneocytes . This interaction results in an improved texture and stability of emulsions and creams .

Biochemical Pathways

It is known that the compound can penetrate into the intercellular regions of the stratum corneum . This penetration likely affects the biochemical pathways related to skin hydration and barrier function.

Pharmacokinetics

It is known that the compound is used as a solubilizing agent in the formulation of poorly soluble drugs . This suggests that it may enhance the bioavailability of these drugs by increasing their solubility and dissolution rate .

Result of Action

The primary result of polyethylene glycol monododecyl ether’s action is the cleansing of the skin and hair without causing irritation or dryness . It also improves the texture and stability of emulsions and creams . When used in drug formulations, it can enhance the therapeutic efficacy of poorly soluble drugs .

Action Environment

The action of polyethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its effectiveness as a surfactant may be affected by the presence of other substances in a formulation . Additionally, its stability could be influenced by factors such as temperature and pH . .

Safety and Hazards

Direcciones Futuras

Eutectic solvents are currently being proposed as useful chemicals for enhanced oil recovery (EOR). In this work, for the first time, the preparation of eutectics based on surfactants and polymers was proposed for this application . These chemicals can be tailored to offer the most desired properties for oil recovery: water/oil interfacial tension reduction and increase of the aqueous phase viscosity, while concomitantly facilitating their handling due to their liquid character at ambient conditions .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQAICDLOKRSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H118O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

CAS RN |

68439-50-9 | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols C12-14, ethoxylated (>2-5EO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the length of the polyethylene oxide (PEO) chain in polyethylene glycol monododecyl ether affect its ability to enhance the uptake of substances into plant leaves?

A1: Research has demonstrated a correlation between the length of the PEO chain and the effectiveness of polyethylene glycol monododecyl ether as an adjuvant in foliar uptake. Specifically, polyethylene glycol monohexadecyl ethers with 7 to 20 ethylene oxide (EO) units, polyethylene glycol monooctadecyl ethers with 10 to 20 EO units, and polyethylene glycol monooctadecenyl ethers with 6 to 20 EO units effectively enhanced the uptake of dimethomorph into cucumber leaves. [] Interestingly, polyethylene glycol monododecyl ethers with 7 to 9 EO units were less effective, highlighting the role of the PEO chain length in influencing the compound's interaction with plant cuticles. []

Q2: Can polyethylene glycol monododecyl ether form multilayers at the air-water interface, and if so, what factors influence this behavior?

A2: Yes, studies using neutron reflectivity have shown that polyethylene glycol monododecyl ether can form multilayers at the air-water interface in the presence of Al(3+) counterions (introduced as AlCl3). [] The formation of these multilayers is driven by the complexation between the surfactant and the Al(3+) ions. [] Furthermore, the size of the polyethylene oxide group in the surfactant molecule plays a significant role in this process. Larger polyethylene oxide groups hinder the formation of surfactant/Al(3+) complexes, requiring higher concentrations of both surfactant and AlCl3 to initiate multilayer formation. []

Q3: How does polyethylene glycol monododecyl ether impact the biodegradation of benzo[a]pyrene by the white-rot fungus Phlebia acerina?

A3: Research has shown that the addition of polyethylene glycol monododecyl ether (specifically Brij 30) significantly enhances the biodegradation of the persistent environmental pollutant benzo[a]pyrene by the white-rot fungus Phlebia acerina S-LWZ20190614-6. [] Adding 1 or 2 g/L of Brij 30 resulted in nearly complete biodegradation of benzo[a]pyrene. [] This effect is attributed to the surfactant's ability to increase the bioavailability of the pollutant to the fungus, though the exact mechanism requires further investigation.

Q4: Can you provide information about the critical micelle concentration (CMC) of polyethylene glycol monododecyl ether and how it's determined?

A4: The critical micelle concentration (CMC) is a key characteristic of surfactants like polyethylene glycol monododecyl ether. It represents the concentration above which micelles start to form in a solution. A study successfully employed the fluorescence intensity of Auramine, a fluorescent probe, to accurately determine the CMC of various surfactants, including polyethylene glycol monododecyl ether. [] The CMC values obtained through this method aligned well with those determined using the traditional surface tension method. []

Q5: What are the potential applications of polyethylene glycol monododecyl ether in drug delivery?

A5: While the provided abstracts don't delve into specific drug delivery applications for polyethylene glycol monododecyl ether, its properties as a nonionic surfactant suggest potential uses. Surfactants are often employed in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, they can be incorporated into drug delivery systems like nanoparticles and liposomes, potentially improving drug targeting and controlled release. Further research is needed to explore the specific advantages and limitations of polyethylene glycol monododecyl ether in these applications.

Q6: Has polyethylene glycol monododecyl ether been reported to cause allergic contact dermatitis?

A6: Yes, there is at least one documented case report of allergic contact dermatitis attributed to polyethylene glycol monododecyl ether. [] A 62-year-old male developed dermatitis on his neck and face after using a towel treated with the compound. [] Patch testing confirmed the delayed-type allergic reaction to polyethylene glycol monododecyl ether. [] This case highlights the potential for sensitization and allergic reactions to this compound.

Q7: What analytical techniques are used to quantify polyethylene glycol monododecyl ether?

A7: Gas chromatography, particularly after a derivatization step like silylation, is a suitable technique for quantifying polyethylene glycol monododecyl ether. [] This method allows for the separation and detection of different polyethylene glycol oligomers based on their varying chain lengths. Accurate quantification is crucial for quality control in manufacturing and for understanding the compound's behavior in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)

![3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1227151.png)

![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide](/img/structure/B1227152.png)

![3-[[[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]methyl]benzoic acid](/img/structure/B1227155.png)

![3-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B1227156.png)

![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)

![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)

![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)

![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)

![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)

![4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1227168.png)